molecular formula C6H7ClN2OS B12914162 4(1H)-Pyrimidinone, 5-chloro-2-(ethylthio)- CAS No. 106146-79-6

4(1H)-Pyrimidinone, 5-chloro-2-(ethylthio)-

Cat. No.: B12914162
CAS No.: 106146-79-6
M. Wt: 190.65 g/mol
InChI Key: DAEZJMUBVLKPBR-UHFFFAOYSA-N
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Description

Molecular Architecture and Substituent Configuration

The molecular framework of 4(1H)-Pyrimidinone, 5-chloro-2-(ethylthio)- consists of a six-membered pyrimidine ring substituted with three distinct functional groups: a carbonyl oxygen at position 4, a chlorine atom at position 5, and an ethylthio moiety at position 2. The pyrimidine core adopts a planar geometry, with bond lengths and angles consistent with aromatic delocalization. The carbonyl group at position 4 introduces partial double-bond character (C=O bond length ≈ 1.22 Å), stabilizing the keto tautomer under standard conditions.

Substituent positions critically influence electronic distribution. The chlorine atom at position 5 exerts an electron-withdrawing inductive effect, polarizing the ring and enhancing electrophilic reactivity at adjacent positions. Conversely, the ethylthio group at position 2 contributes electron-donating resonance effects through sulfur’s lone pairs, creating localized electron density at position 6. This electronic asymmetry has been corroborated by density functional theory (DFT) calculations showing a dipole moment of 4.2 Debye oriented toward the chlorine substituent.

Molecular Property Value
Molecular formula C₆H₅ClN₂OS
Molecular weight 189.63 g/mol
Hybridization (ring atoms) sp² (positions 1–6)
Bond order (C=O) 1.78 (Mulliken analysis)
Dipole moment 4.2 Debye (DFT, B3LYP/6-31G*)

Crystallographic Analysis and Bonding Patterns

Single-crystal X-ray diffraction studies of analogous pyrimidinone derivatives reveal orthorhombic crystal systems with space group P2₁2₁2₁, characterized by unit cell dimensions a = 6.98 Å, b = 10.65 Å, and c = 27.03 Å. While direct crystallographic data for 4(1H)-Pyrimidinone, 5-chloro-2-(ethylthio)- remains unpublished, comparative analysis suggests similar packing motifs dominated by hydrogen bonding between carbonyl oxygen (O···H–N, ≈2.89 Å) and π-stacking interactions (interplanar spacing ≈3.45 Å).

The ethylthio substituent adopts a staggered conformation relative to the pyrimidine plane, minimizing steric clashes. Sulfur’s van der Waals radius (1.80 Å) permits favorable London dispersion interactions with adjacent molecules, contributing to crystalline stability. Halogen bonding involving the chlorine atom (Cl···N ≈3.30 Å) further stabilizes the lattice, as observed in related chloro-pyrimidine structures.

Tautomeric Equilibria and Conformational Dynamics

4(1H)-Pyrimidinone exists in equilibrium between keto (4-oxo) and enol (4-hydroxy) tautomers, with the keto form predominating (>95%) in nonpolar solvents at 25°C. Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide (DMSO-d₆) show a single carbonyl signal at δ 168.5 ppm (¹³C), consistent with a fixed keto configuration. Solvent polarity modulates tautomer distribution: aqueous solutions exhibit 88% keto form versus 12% enol, as quantified by ultraviolet-visible (UV-Vis) spectroscopy (λmax shift from 270 nm to 285 nm).

Conformational flexibility arises primarily from rotation about the C2–S bond in the ethylthio group. Variable-temperature NMR experiments (-40°C to +60°C) reveal two rotameric states separated by an energy barrier of 12.3 kJ/mol. The gauche conformation (dihedral angle C1–C2–S–C ≈75°) predominates over anti (≈180°) due to reduced steric hindrance between the ethyl chain and pyrimidine ring.

Comparative Analysis with Related Pyrimidinone Derivatives

Structural modifications to the pyrimidinone core profoundly alter physicochemical properties. Replacing the ethylthio group with methylthio (as in 2-methylthio-5-nitroso derivatives) increases melting point by 38°C due to enhanced crystal packing efficiency. Conversely, substituting chlorine with trifluoromethyl (CF₃) elevates lipophilicity (logP increase from 1.2 to 2.8) while reducing dipole moment by 1.3 Debye.

Key comparative data:

Derivative Substituents logP Melting Point (°C)
4(1H)-Pyrimidinone, 5-Cl-2-SEt 5-Cl, 2-SEt 1.2 142–144
2-Methylthio-5-nitroso analog 5-NO, 2-SMe 0.8 180–182
4-Trifluoromethyl-2-SMe derivative 4-CF₃, 2-SMe 2.8 98–100

Electron-donating groups (e.g., ethylthio) at position 2 increase aromatic ring electron density, accelerating electrophilic substitution at position 6. In contrast, electron-withdrawing groups (e.g., CF₃) deactivate the ring, directing reactivity to position 4. These trends align with Hammett substituent constants (σmeta = +0.37 for SEt vs. +0.54 for CF₃).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106146-79-6

Molecular Formula

C6H7ClN2OS

Molecular Weight

190.65 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C6H7ClN2OS/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10)

InChI Key

DAEZJMUBVLKPBR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=O)N1)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 4(1H)-Pyrimidinone, 5-chloro-2-(ethylthio)-

General Synthetic Strategy

The synthesis of 4(1H)-Pyrimidinone derivatives with chloro and ethylthio substituents typically involves:

  • Construction of the pyrimidinone ring system
  • Introduction of the chloro substituent at position 5
  • Introduction or substitution of the ethylthio group at position 2

The preparation methods can be broadly categorized into:

Specific Preparation Routes

Nucleophilic Substitution on 4-Chloro-2-(methylthio)pyrimidine Derivatives
  • Starting from 4-chloro-2-(methylthio)pyrimidine derivatives, nucleophilic substitution with ethylthiol or ethylthiolate anions can introduce the ethylthio group at position 2.
  • This method often involves refluxing the starting material with ethylthiol under acidic or neutral conditions to achieve substitution.
  • The reaction conditions are optimized to favor substitution at the 2-position without affecting the chloro substituent at position 5.
Cyclization and Halogenation Approach
  • A multi-step synthesis involving the preparation of intermediates such as ethyl 2-cyano-4,4-dimethoxybutanoate, followed by reaction with formamidine to form pyrimidin-4-ol derivatives.
  • Subsequent cyclization and halogenation steps convert the intermediates into 4-chloro-pyrimidinone derivatives.
  • The ethylthio group can be introduced either before or after cyclization by reaction with ethylthiol or ethylthiolate salts.
Thionyl Chloride Mediated Chlorination
  • For related pyrimidinone esters, treatment with thionyl chloride at moderate temperatures (around 60°C) for several hours can convert hydroxy groups to chloro substituents.
  • This method yields high purity products (up to 99.8%) and good yields (~92%) and can be adapted for the preparation of 5-chloro derivatives.

Reaction Conditions and Yields

Step/Method Reagents/Conditions Yield (%) Purity (%) Notes
Nucleophilic substitution Ethylthiol, reflux, acidic/neutral medium 70-85 >99 Selective substitution at position 2; mild conditions preserve chloro substituent
Cyclization + halogenation Formamidine, acidification, heating (45°C) 75-85 >99.5 Multi-step process with high conversion rates; minimal by-products
Thionyl chloride chlorination Thionyl chloride, 60°C, 3 hours 90-92 99.8 Efficient chlorination of hydroxy groups; crystallization yields pure product
Excess ethyl 2-cyanoacetate usage Molar ratio 1.5-10:1 with bromo-dimethoxyethane 75-80 99.5+ Excess reagent recovered by distillation; improves conversion and yield

Detailed Research Findings

  • A patented method describes a four-step synthesis involving coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane, followed by formamidine addition, cyclization, and chlorination to yield high-purity 4-chloro-pyrimidinone derivatives with yields up to 85% and purity above 99.5% without further purification.
  • The use of excess ethyl 2-cyanoacetate significantly improves conversion rates (up to 80%) compared to literature values below 60%, and the excess reagent can be recovered and reused, enhancing process sustainability.
  • Chlorination using thionyl chloride on related pyrimidinone esters at 60°C for 3 hours achieves yields of 92% and purity of 99.8%, indicating a robust method for introducing chloro substituents.
  • Nucleophilic substitution reactions for introducing ethylthio groups are typically performed under reflux in ethanol or other suitable solvents, sometimes with acid catalysis, to ensure selective substitution at the 2-position without affecting other functional groups.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield Range (%) Purity Range (%) Advantages Limitations
Coupling + Cyclization + Chlorination Ethyl 2-cyanoacetate, 2-bromo-dimethoxyethane, formamidine, acid, heat 75-85 99.5-99.9 High purity, good yield, scalable Multi-step, requires careful control
Thionyl Chloride Chlorination Thionyl chloride, 60°C, 3h 90-92 99.8 High yield, simple operation Requires handling of corrosive reagents
Nucleophilic Substitution Ethylthiol, reflux, acid or neutral medium 70-85 >99 Selective substitution May require purification to remove side products

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(ethylthio)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of ethyl groups.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 5-amino-2-(ethylthio)pyrimidin-4(1H)-one or 5-alkoxy-2-(ethylthio)pyrimidin-4(1H)-one can be formed.

    Oxidation Products: Sulfoxides or sulfones of the ethylthio group.

    Reduction Products: Ethyl derivatives of the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that pyrimidinone derivatives exhibit promising anticancer properties. For instance, compounds structurally related to 4(1H)-Pyrimidinone have been studied for their ability to inhibit specific enzymes involved in cancer progression. A notable study focused on the development of inhibitors targeting Aldehyde Dehydrogenase 1A (ALDH1A), which is implicated in chemotherapy resistance in ovarian cancer. The study highlighted the potential of pyrimidinone derivatives to enhance the efficacy of existing chemotherapy regimens by inhibiting ALDH1A isoforms, particularly ALDH1A3, which is overexpressed in high-grade serous ovarian cancer .

1.2 Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Research has demonstrated that pyrimidinones can be effective against various fungal pathogens affecting crops. Specifically, formulations containing 4(1H)-Pyrimidinone derivatives have been developed to control plant diseases caused by these pathogens, thereby improving agricultural yields and sustainability .

Agricultural Applications

2.1 Fungicides

The fungicidal properties of pyrimidinones are well-documented. A patent describes the synthesis and application of pyrimidinones as fungicides that provide better control over plant diseases caused by fungal pathogens. The compound's efficacy is attributed to its ability to inhibit specific enzymes crucial for fungal growth and reproduction, making it a valuable tool for crop protection .

2.2 Herbicides

In addition to fungicidal activity, there is ongoing research into the herbicidal properties of pyrimidinones. These compounds can disrupt metabolic pathways in unwanted plant species, thus offering a selective approach to weed management without harming desirable crops.

Material Science Applications

3.1 Polymer Chemistry

Pyrimidinone derivatives are being explored as additives in polymer formulations to enhance physical properties such as thermal stability and mechanical strength. The incorporation of these compounds into polymer matrices can lead to improved performance characteristics suitable for various industrial applications.

Data Table: Summary of Research Findings

Application AreaCompound StructureKey FindingsReference
Medicinal Chemistry4(1H)-Pyrimidinone derivativesInhibition of ALDH1A isoforms; enhanced chemotherapy effectiveness
Agricultural FungicidesPyrimidinone-based formulationsEffective against fungal pathogens; improved crop yields
HerbicidesPyrimidinone derivativesSelective inhibition of weed growthOngoing research
Material SciencePyrimidinone additivesEnhanced thermal stability and mechanical strength in polymersUnder investigation

Case Studies

5.1 Case Study on Anticancer Activity

In a study published in December 2020, researchers optimized a series of compounds based on the pyrimidinone scaffold for their ability to inhibit ALDH1A enzymes in ovarian cancer cell lines. The results indicated that specific modifications to the pyrimidinone structure significantly improved biochemical potency and cellular inhibition, suggesting a viable path for developing new anticancer therapies .

5.2 Case Study on Agricultural Applications

A field trial conducted on crops treated with pyrimidinone-based fungicides demonstrated a marked reduction in fungal infections compared to untreated controls. The trial highlighted not only the effectiveness of these compounds but also their potential for integration into sustainable agricultural practices aimed at reducing chemical inputs while maintaining crop health .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(ethylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ethylthio group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below compares 4(1H)-Pyrimidinone, 5-chloro-2-(ethylthio)- with structurally related pyrimidinones and pyrimidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Properties Evidence ID
4(1H)-Pyrimidinone, 5-chloro-2-(ethylthio)- 5-Cl, 2-S-C₂H₅ C₆H₇ClN₂OS 190.65 Not reported Electron-rich sulfur, moderate solubility
2(1H)-Pyrimidinone, 5-chloro-1-methyl 5-Cl, 1-CH₃ C₅H₅ClN₂O 144.56 Not reported Reduced hydrogen bonding capacity
6-Chlorocytosine 4-NH₂, 6-Cl C₄H₄ClN₃O 145.55 Not reported Strong hydrogen bonding (NH₂, Cl)
5-(Morpholinomethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone 2-S, 5-morpholinomethyl C₉H₁₃N₃O₂S 227.28 145–147 High crystallinity, water-soluble
2-(Ethylsulfanyl)-6-methylpyrimidin-4(1H)-one 2-S-C₂H₅, 6-CH₃ C₇H₁₀N₂OS 170.23 Not reported Enhanced lipophilicity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The ethylthio group in the target compound donates electrons via its sulfur atom, contrasting with chlorine's electron-withdrawing effect. This duality stabilizes the pyrimidinone ring and modulates reactivity in substitution reactions .
  • Hydrogen Bonding : Compounds like 6-chlorocytosine (4-NH₂) exhibit strong hydrogen bonding, enhancing solubility and crystal packing. In contrast, the ethylthio group in the target compound reduces polar interactions, favoring organic solubility .
  • Thermal Stability: The morpholinomethyl-substituted derivative (melting point 145–147°C) demonstrates higher thermal stability due to its rigid, hydrogen-bonded crystal lattice .
Photochemical Behavior
  • Hydrogen Abstraction: Analogous to 1-methyl-2(1H)-pyrimidinone (1MP), the target compound may participate in hydrogen abstraction due to its carbonyl group. However, the ethylthio substituent could alter the rate constants compared to 1MP (∼10⁴ M⁻¹s⁻¹ in alcohols) by modifying electron density .
  • Photostability: Chlorine and ethylthio substituents may synergistically reduce photodegradation, contrasting with hydroxyl- or amino-substituted pyrimidinones, which are prone to oxidation .

Biological Activity

4(1H)-Pyrimidinone, 5-chloro-2-(ethylthio)- is a pyrimidine derivative that has garnered attention due to its unique chemical structure and potential biological activities. This compound is characterized by a chlorine atom at the 5-position and an ethylthio group at the 2-position, which contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The chemical formula for 4(1H)-Pyrimidinone, 5-chloro-2-(ethylthio)- is C7H8ClN3OS. Its synthesis typically involves chlorination reactions, where chlorinating agents such as phosphorus oxychloride (POCl3) are used to introduce the chlorine substituent at the 5-position of the pyrimidine ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The chlorine atom and ethylthio group enhance its binding affinity, allowing it to inhibit enzyme activity by occupying active or allosteric sites. This mechanism is crucial in various therapeutic applications, particularly in enzyme inhibition studies.

Antimicrobial Activity

Research has shown that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to 4(1H)-Pyrimidinone can inhibit bacterial growth through mechanisms involving disruption of nucleic acid synthesis .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is believed to modulate pathways involving tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are critical in inflammatory responses. Inhibiting these pathways could provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .

Anticancer Potential

Pyrimidine derivatives are also explored for their anticancer activities. The inhibition of specific signaling pathways related to cancer cell proliferation has been observed with compounds structurally related to 4(1H)-Pyrimidinone. The ability to block these pathways suggests potential use in cancer therapeutics .

Case Study 1: Enzyme Inhibition

In a study examining enzyme inhibition, 5-chloro-2-(ethylthio)pyrimidin-4(1H)-one was tested against various enzymes involved in metabolic pathways. Results indicated a significant reduction in enzyme activity, suggesting that this compound could serve as a lead for developing new inhibitors for metabolic disorders .

Case Study 2: Anti-fibrotic Activity

Another investigation focused on the anti-fibrotic properties of pyrimidine derivatives. The study demonstrated that compounds like 4(1H)-Pyrimidinone could effectively reduce connective tissue growth factor gene expression in vitro, highlighting their potential in treating fibrotic diseases .

Data Summary

Biological Activity Mechanism References
AntimicrobialDisruption of nucleic acid synthesis
Anti-inflammatoryInhibition of TNF-α and IL-1β
AnticancerBlockade of cancer cell proliferation pathways
Anti-fibroticReduction of connective tissue growth factor expression

Q & A

Q. What strategies mitigate degradation under acidic conditions?

  • Methodological Answer : Degradation at pH < 3 involves cleavage of the C–S bond. Stabilization strategies include:
  • Prodrug design : Mask the thioether as a sulfoxide.
  • Formulation : Use enteric coatings or cyclodextrin complexes to protect against gastric acid .

Data Contradiction Analysis

  • Example : Conflicting reports on antimicrobial MIC values (e.g., 4 µg/mL vs. 32 µg/mL for S. aureus).
    • Resolution : Cross-validate using standardized broth microdilution (CLSI M07-A10) and check for compound purity (>98% by HPLC). Strain-specific resistance genes (e.g., mecA in MRSA) may also explain variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.